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Compound of Interest

Compound Name: 3-Aminopentane

Cat. No.: B048096

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-aminopentane, a key building block in organic synthesis. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for compound identification, purity assessment, and
structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR data for

3-aminopentane.

1H NMR Data

The 'H NMR spectrum of 3-aminopentane is characterized by distinct signals corresponding to

the different proton environments in the molecule.
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Chemical Shift (d) in ppm

Assignment (CDCh) Multiplicity
-CH(NH>) ~2.55 Multiplet

-NH:2 ~1.7 Singlet (broad)
-CHz- ~1.28 - 1.46 Multiplet

-CHs ~0.92 Triplet

Table 1: *H NMR Spectroscopic Data for 3-Aminopentane in Deuterochloroform (CDCIs) at
400 MHz.[1]

13C NMR Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Chemical Shift (d) in ppm (CDCI3)
-CH(NH2) Not explicitly found
-CHz- Not explicitly found
-CHs Not explicitly found

Table 2: 13C NMR Spectroscopic Data for 3-Aminopentane in Deuterochloroform (CDCIs).[2][3]
Note: Specific peak assignments for 13C NMR were not available in the searched literature,
however, spectra are available for reference.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-aminopentane, a primary amine, shows characteristic absorption bands.
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Wave Number (cm~?) Assignment Intensity

3500 - 3300 N-H Stretch (primary amine) Medium

2950 - 2850 C-H Stretch (alkyl) Strong

1640 - 1550 N-H Bend (scissoring) Medium

1250 - 1000 C-N Stretch Medium-Strong

Table 3: Key IR Absorption Bands for 3-Aminopentane.[4][5][6] The spectrum is typically
measured as a liquid film.[3][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 3-aminopentane is obtained using electron ionization

(EN).

m/z Relative Intensity (%) Assignment

87 ~1.2 [M]* (Molecular lon)
58 100 [M - C2Hs]*

41 ~20.6 [CsHs]*

30 ~11.2 [CH2NH2]*

Table 4: Mass Spectrometry Data for 3-Aminopentane.[8] The molecular ion peak is observed
at m/z 87.[8] The base peak at m/z 58 corresponds to the loss of an ethyl radical via alpha-
cleavage, a characteristic fragmentation for aliphatic amines.[9][10]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample like 3-aminopentane.

NMR Spectroscopy (*H and **C)
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Sample Preparation: Weigh 5-10 mg of 3-aminopentane and dissolve it in approximately
0.7-1.0 mL of a deuterated solvent (e.g., CDCIs) in a clean vial.[11] The solution should be
clear and homogeneous.

Transfer: Using a pipette, transfer the solution into a clean 8-inch NMR tube to a depth of
about 4.5 cm.[11]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically set up
with a specific pulse program for *H or 13C acquisition. For routine 13C spectra of small
molecules, a 30° pulse angle and a 4-second acquisition time are often recommended.[12]

Data Acquisition: The data is acquired over a number of scans to improve the signal-to-noise
ratio.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the
NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Liquid Film/ATR)

Sample Preparation (Liquid Film): Place a drop of neat 3-aminopentane on a polished salt
plate (e.g., NaCl or KBr). Place a second plate on top to create a thin liquid film between the
plates.[13]

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place
a single drop of the liquid sample directly onto the ATR crystal.[14][15]

Background Spectrum: Acquire a background spectrum of the empty cell or clean ATR
crystal. This will be subtracted from the sample spectrum to remove contributions from the
atmosphere (e.g., COz, H20).

Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire
the spectrum. Typically, multiple scans are averaged to enhance the signal-to-noise ratio.
The spectral range is commonly set from 4000 to 400 cm~1.[14]

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the functional groups in the molecule.
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Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer, where it is vaporized.

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).[16][17] This causes the ejection of an electron from the
molecule, forming a positively charged molecular ion ([M]*).

e Fragmentation: The high energy of the electron beam often imparts excess energy to the
molecular ion, causing it to fragment into smaller, charged species.[18]

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 3-aminopentane.
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Workflow for the spectroscopic analysis of 3-aminopentane.
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Proposed mass spectral fragmentation of 3-aminopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048096?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

